xcpY protein
Description
Overview of Bacterial Protein Secretion Systems and Their Biological Significance
Gram-negative bacteria possess a complex cell envelope consisting of an inner and an outer membrane, separated by the periplasmic space. nih.gov The translocation of proteins from their site of synthesis in the cytoplasm to various locations within the cell envelope or into the extracellular environment is a fundamental process for bacterial survival and interaction with their surroundings. oup.comnih.gov This process is mediated by specialized protein secretion systems. frontiersin.org
Protein translocation across the inner membrane is often the first step and is primarily handled by the general secretory (Sec) pathway or the twin-arginine translocation (Tat) pathway. nih.govnih.govresearchgate.net The Sec system typically transports unfolded proteins, while the Tat pathway is responsible for the translocation of folded proteins. nih.gov For proteins destined for the outer membrane or the extracellular space, further transport is required, which is accomplished by various dedicated secretion systems, numbered from Type I to Type IX. nih.govuokerbala.edu.iq Some of these systems, like the Type II and Type V, act in a two-step manner, relying on the initial transport of their substrates into the periplasm by the Sec or Tat systems. nih.govuokerbala.edu.iq Others, such as the Type I, III, IV, and VI systems, mediate a one-step translocation directly from the cytoplasm to the exterior of the cell or into a target host cell. oup.com
Bacterial secretion systems are crucial for a wide array of biological functions. frontiersin.org They are central to bacterial pathogenesis, enabling the delivery of virulence factors, such as toxins and enzymes, that can manipulate host cellular processes, facilitate invasion, and evade the host immune system. nih.govnih.govuokerbala.edu.iqmicrobiologyresearch.org For instance, the T2SS is known to secrete a variety of toxins and degradative enzymes like proteases and lipases that contribute to tissue damage in host organisms. wikipedia.org
Beyond their role in virulence, secretion systems are vital for bacterial physiology and survival in diverse environments. frontiersin.orgnih.gov They are involved in nutrient acquisition by secreting enzymes that break down complex macromolecules, in bacterial competition through the delivery of bacteriocins, and in biofilm formation through the secretion of adhesins. microbiologyresearch.org Furthermore, these systems play roles in motility, horizontal gene transfer, and cell-to-cell communication. frontiersin.org
The Type II Secretion System (T2SS) as a Key Secretion Pathway
The T2SS is a multi-protein complex that spans the entire cell envelope of many Gram-negative bacteria, including prominent pathogens like Pseudomonas aeruginosa, Vibrio cholerae, and Klebsiella pneumoniae. wikipedia.orgasm.orgfiu.edu This system is responsible for the secretion of a wide range of folded proteins from the periplasm into the extracellular milieu. fiu.educaister.com The proteins secreted via the T2SS are first translocated across the inner membrane by the Sec or Tat pathway. caister.com
The T2SS is evolutionarily and structurally related to the type IV pilus biogenesis system, sharing several homologous components. fiu.edunih.gov The core machinery of the T2SS can be divided into four main subassemblies: the outer membrane complex, the inner membrane platform, a cytoplasmic ATPase, and a periplasmic pseudopilus. fiu.edunih.gov
In Pseudomonas aeruginosa, the T2SS is referred to as the Xcp system. nih.gov It is composed of at least 12 core proteins, designated XcpA and XcpP through XcpZ. nih.govnih.gov These components assemble into a functional secreton that facilitates the transport of numerous virulence factors, including exotoxin A and elastase. nih.gov
The table below outlines the core components of the Xcp system in P. aeruginosa and their general functions within the T2SS.
| Component | General Function | Location |
| XcpA (PilD) | Prepilin peptidase, processes pseudopilins | Inner Membrane |
| XcpP | Component of the inner membrane platform | Inner Membrane |
| XcpQ | Secretin, forms the outer membrane pore | Outer Membrane |
| XcpR | ATPase, provides energy for the system | Cytoplasm |
| XcpS | Component of the inner membrane platform | Inner Membrane |
| XcpT | Major pseudopilin, forms the pseudopilus filament | Periplasm/Inner Membrane |
| XcpU | Minor pseudopilin | Periplasm/Inner Membrane |
| XcpV | Minor pseudopilin | Periplasm/Inner Membrane |
| XcpW | Minor pseudopilin | Periplasm/Inner Membrane |
| XcpX | Minor pseudopilin | Periplasm/Inner Membrane |
| XcpY | Component of the inner membrane platform | Inner Membrane |
| XcpZ | Component of the inner membrane platform | Inner Membrane |
The components of the T2SS are highly conserved across different species of Gram-negative bacteria, although the nomenclature for these proteins can vary. nih.gov A standardized "Gsp" (General secretory pathway) nomenclature has been proposed to unify the naming of these homologous proteins. fiu.edunih.gov For example, the secretin component is known as XcpQ in P. aeruginosa, PulD in Klebsiella oxytoca, and EpsD in Vibrio cholerae, but all can be referred to as GspD. nih.gov
The table below illustrates the conservation and varied nomenclature of key T2SS components across several bacterial species.
| General Function | P. aeruginosa (Xcp) | Klebsiella oxytoca (Pul) | Vibrio cholerae (Eps) | Gsp Nomenclature |
| Secretin | XcpQ | PulD | EpsD | GspD |
| ATPase | XcpR | PulE | EpsE | GspE |
| Major Pseudopilin | XcpT | PulG | EpsG | GspG |
| Inner Membrane Platform | XcpP | PulC | EpsC | GspC |
| Inner Membrane Platform | XcpY | PulL | EpsL | GspL |
| Inner Membrane Platform | XcpZ | PulM | EpsM | GspM |
Positioning of XcpY Protein within the T2SS Architecture
XcpY, also known by its unified nomenclature GspL, is a crucial component of the inner membrane platform of the T2SS. asm.orgnih.gov The inner membrane platform serves as a central hub, connecting the other subassemblies of the secretion machinery. nih.gov It interacts with the cytoplasmic ATPase (XcpR/GspE) to harness energy from ATP hydrolysis, with the pseudopilus components in the periplasm, and with the outer membrane secretin complex. asm.orgnih.gov
Structural and biochemical studies have shown that XcpY/GspL is an inner membrane protein that plays a key role in the assembly and function of the T2SS. asm.org It is part of a complex with other inner membrane proteins, including XcpZ/GspM, and is essential for the proper functioning of the secretion apparatus. nih.gov The periplasmic domain of XcpY/GspL is particularly important for its interactions within the T2SS. asm.org
Initial Identification and Association of XcpY with the T2SS
The discovery of the T2SS in Pseudomonas aeruginosa and its constituent proteins, including XcpY, arose from pioneering genetic studies. nih.gov Researchers observed that mutations in a cluster of genes, termed xcp, led to the accumulation of secreted enzymes like elastase (LasB), lipase (B570770) (LipA), and alkaline phosphatase (PhoA) in the periplasm. nih.gov This indicated a failure in the final step of secretion across the outer membrane. nih.gov
The xcp gene cluster was found to encode the components of the T2SS machinery. oup.com Specifically, XcpY was identified as one of the 12 General Secretory Pathway (GSP) proteins that form the Xcp secreton. oup.comoup.com Further biochemical investigations, particularly co-purification studies, were instrumental in elucidating the direct associations between these components. A significant finding was the identification of a stable subcomplex formed by XcpY and another inner membrane protein, XcpZ. oup.comnih.gov This XcpY/XcpZ unit is considered a core functional element of the secreton, and the two proteins mutually stabilize each other. oup.comasm.org
Significance of XcpY as a Core Inner Membrane Component of the Secreton
XcpY, also designated as GspL in the universal T2SS nomenclature, is recognized as a fundamental component of the inner membrane platform of the secreton. nih.govnih.gov This platform is a critical subassembly that orchestrates the entire secretion process by connecting the cytoplasmic ATPase with the periplasmic components of the machinery. nih.govfiu.edu
Structurally, XcpY is a bitopic inner membrane protein, meaning it has domains in both the cytoplasm and the periplasm, connected by a single transmembrane helix. nih.govnih.gov This topology is crucial for its function, allowing it to interact with components in different cellular compartments. The cytoplasmic domain of XcpY is responsible for docking the secretion ATPase, XcpR (GspE), to the inner membrane. wikipedia.orguu.nl This interaction is vital for energizing the secretion process through ATP hydrolysis.
Within the inner membrane, XcpY does not function in isolation. It forms a highly stable complex with XcpZ (GspM). oup.comnih.gov This XcpY-XcpZ heterodimer then serves as a foundation for the assembly of a larger inner membrane platform. oup.comoup.com Evidence shows that this unit further interacts with other inner membrane proteins, such as XcpS (GspF), and the ATPase XcpR, to form a larger XcpRSYZ complex. oup.comnih.gov This integrated platform is essential for the assembly and function of the pseudopilus, a pilus-like structure that is thought to act as a piston to push secreted proteins through the outer membrane pore formed by the secretin XcpQ. nih.govfiu.edu The central role of XcpY in linking the energy-providing ATPase to the inner membrane assembly highlights its indispensability for the function of the Type II secretion pathway. uu.nl
Properties
CAS No. |
137630-08-1 |
|---|---|
Molecular Formula |
C10H11F |
Synonyms |
xcpY protein |
Origin of Product |
United States |
Molecular Architecture and Subcellular Localization of Xcpy Protein
Membrane Topology and Orientation of XcpY Protein
Studies on the this compound have revealed specific details regarding its integration into the bacterial membrane and the orientation of its terminal ends.
Identification as an Inner Membrane Protein
XcpY has been consistently identified as a component of the inner or cytoplasmic membrane in Pseudomonas aeruginosa asm.orguniprot.orgnih.govresearchgate.netmicrobiologyresearch.org. It is considered an integral inner membrane protein frontiersin.orgresearchgate.net. Its presence in the cytoplasmic membrane is well-established through various experimental approaches, including subcellular fractionation studies researchgate.net.
N-terminus and C-terminus Localization
Topological analyses have classified XcpY as a type II bitopic inner membrane protein asm.org. This classification indicates a specific orientation within the membrane. The N-terminus of the this compound is localized to the cytoplasm asm.orgnih.govnih.gov. In contrast, the C-terminus of XcpY is exposed to the periplasm asm.orgnih.gov. The N-terminal cytoplasmic domain is relatively large, while the C-terminal periplasmic domain is shorter nih.gov. This Nin-Cout topology has been experimentally demonstrated asm.org.
Transmembrane Segment Analysis
Analysis of the this compound sequence and experimental studies have determined that it contains a single transmembrane segment asm.orgnih.govnih.govuu.nlasm.orgresearchgate.net. This segment spans the inner membrane, connecting the cytoplasmic N-terminus to the periplasmic C-terminus asm.orgnih.gov. One study pinpoints the location of this transmembrane segment to be between residues 234 and 254 asm.org.
Table 1: Summary of XcpY Membrane Topology
| Feature | Localization/Details | Source(s) |
| Membrane Localization | Inner/Cytoplasmic Membrane | asm.orguniprot.orgnih.govresearchgate.netmicrobiologyresearch.org |
| N-terminus Localization | Cytoplasm | asm.orgnih.govnih.gov |
| C-terminus Localization | Periplasm | asm.orgnih.govnih.gov |
| Transmembrane Segments | Single segment, between residues 234-254 | asm.orgnih.govnih.gov |
Subcellular Distribution of this compound within the Bacterial Cell
Beyond its integration into the inner membrane, the specific distribution of XcpY and the broader Xcp system within the bacterial cell has been investigated.
Localization within the Cytoplasmic Membrane
As established, XcpY resides within the cytoplasmic membrane uniprot.orgresearchgate.net. This localization is fundamental to its function as a component of the inner membrane platform of the T2SS oup.com. Studies using techniques like subcellular fractionation confirm that XcpY is found almost entirely in the membrane fraction researchgate.net.
Polar Localization of the Xcp System Components
While the direct polar localization of XcpY alone is not as extensively documented as that of other Xcp components like XcpS and XcpR, research indicates that the Xcp system machinery, including components that interact with XcpY, is predominantly localized to the poles of P. aeruginosa cells microbiologyresearch.orgpsu.edunih.gov. XcpY is considered essential for anchoring the cytoplasmic ATPase XcpR to the inner face of the cytoplasmic membrane frontiersin.orgresearchgate.net. In the absence of XcpY, XcpR remains in the cytosol frontiersin.org. Furthermore, XcpY is suggested to be necessary and sufficient for the association of XcpR with the inner membrane and is the most likely candidate to recruit XcpR to the pole psu.edu. XcpS, another component, also localizes to the poles and may help retain XcpY and XcpR at this location microbiologyresearch.orgpsu.edu. The mutual stabilization observed between XcpY and XcpZ, another inner membrane protein of the T2SS, further supports the idea of their coordinated assembly within the inner membrane, likely as part of the larger polar-localized secretion complex microbiologyresearch.orgoup.com.
Table 2: Subcellular Distribution Aspects of XcpY
| Aspect | Distribution/Role | Source(s) |
| Primary Membrane Localization | Cytoplasmic Membrane | uniprot.orgresearchgate.net |
| Role in XcpR Localization | Essential for anchoring XcpR to the inner membrane; likely involved in polar recruitment | frontiersin.orgresearchgate.netpsu.edu |
| Association with Polar System Components | Interacts with polar-localized XcpR and XcpS | nih.govfrontiersin.orgmicrobiologyresearch.orgpsu.eduasm.org |
Functional Roles of Xcpy Protein in T2ss Assembly and Operation
Role in Anchoring and Recruitment of T2SS Components
XcpY is an inner membrane protein with a single transmembrane segment, featuring a large N-terminal domain that extends into the cytoplasm and a shorter periplasmic domain. This topology is consistent with its function in interacting with and anchoring other T2SS components to the inner membrane. nih.govnih.gov
Essentiality for Association of XcpR (ATPase) with the Inner Membrane
Research has demonstrated that the XcpY protein is essential for the association of XcpR, the T2SS ATPase, with the inner membrane. nih.govfrontiersin.org XcpR is a cytoplasmic protein that provides the energy required for pseudopilus assembly and substrate extrusion. psu.eduuniprot.org In the absence of XcpY, XcpR remains in the cytoplasm, indicating that membrane association is not an intrinsic property of XcpR but requires the presence of XcpY. nih.govfrontiersin.org The large cytoplasmic N-terminal domain of XcpY is likely responsible for this interaction. nih.gov Competitive inhibition experiments using the soluble N-terminal region of XcpY further support this, as its expression resulted in a cytoplasmic localization of XcpR and inhibited protein secretion. nih.gov This function makes XcpY a likely candidate for recruiting XcpR to the cell pole, where T2SS assembly occurs. psu.edu
Recruitment of XcpZ to Form Stable Inner Membrane Complexes
XcpY also plays a role in the recruitment and stabilization of XcpZ, another inner membrane protein component of the T2SS. frontiersin.orgnih.govmicrobiologyresearch.org The interaction between XcpY and XcpZ is crucial for the stability of both proteins within the secreton. nih.govnih.govmicrobiologyresearch.org Studies have shown a mutual stabilization effect, where the absence of XcpZ leads to a decreased amount of XcpY, and conversely, XcpZ is not detectable in an xcpY mutant. nih.govmicrobiologyresearch.org This mutual dependence highlights the importance of their interaction for the proper assembly and maintenance of inner membrane complexes.
Participation in Multi-Protein Complex Formation
The functional roles of XcpY extend to its participation in the formation of stable multi-protein complexes that constitute the inner membrane platform of the T2SS.
Interaction and Mutual Stabilization with XcpZ Protein
As mentioned, a significant interaction exists between XcpY and XcpZ, leading to their mutual stabilization within the T2SS apparatus. oup.comnih.govnih.govpsu.edunih.govmicrobiologyresearch.org This interaction has been observed in P. aeruginosa and homologous systems in other microorganisms. nih.gov Detailed studies have indicated that the interaction involves distinct regions of XcpZ. oup.comnih.gov Specifically, one region of XcpZ, encompassing the end of the transmembrane domain and the beginning of the periplasmic domain (Domain III), requires the presence of XcpP to promote XcpY stabilization. oup.comnih.govoup.com This suggests a complex interplay between XcpY, XcpZ, and XcpP in achieving stability.
Formation of the XcpYZ Subcomplex as a Stable Functional Unit
Research utilizing co-purification approaches has demonstrated that XcpY and XcpZ associate together to form a stable functional unit, referred to as the XcpYZ subcomplex. oup.comnih.gov This subcomplex has been identified as one of the most stable units isolated from the P. aeruginosa secreton. oup.comoup.comnih.gov The high stability of the XcpYZ subcomplex suggests it may play a role in initiating or participating in the initial steps of T2SS assembly. oup.com
Assembly of the XcpRSYZ Inner Membrane Subcomplex
The this compound is an integral inner membrane component of the Type II Secretion System (T2SS), also known as the general secretion pathway (GSP), in Gram-negative bacteria such as Pseudomonas aeruginosa. The T2SS is a complex nanomachine essential for the secretion of numerous folded proteins, including virulence factors like toxins and enzymes, from the periplasm to the extracellular environment. ontosight.ainih.govmicrobiologyresearch.orgcore.ac.uk XcpY plays a crucial role in the assembly and operation of this system by interacting with other T2SS components and contributing to energy transduction and pseudopilus biogenesis. ontosight.aifrontiersin.orgresearchgate.net
Interactions with XcpS Protein
XcpY has been shown to interact with XcpS, another inner membrane protein of the T2SS. oup.comuu.nl Studies, particularly in Pseudomonas aeruginosa, have indicated that XcpY and XcpZ form a stable functional unit within the secreton and that this subcomplex can interact with XcpR and XcpS to form a larger XcpRSYZ complex. oup.com While preliminary attempts have established a relationship between XcpY and XcpZ, their mutual stabilization within the secreton involves interactions with XcpP. oup.com The interaction between XcpY and XcpZ can be weaker in the absence of XcpP, suggesting XcpP's role in modulating the stability of the XcpYZ complex. oup.com
Contribution to Pseudopilus Biogenesis
The T2SS utilizes a periplasmic pseudopilus, a dynamic structure composed of pseudopilins, to facilitate the extrusion of folded substrates through the outer membrane secretin channel. microbiologyresearch.orgnih.govresearchgate.net While XcpY is not a structural component of the pseudopilus itself, it plays an indirect role in its assembly and coordinates with pseudopilin components. microbiologyresearch.orgresearchgate.netnih.gov
Indirect Role in Pseudopilus Assembly
XcpY's contribution to pseudopilus assembly is primarily indirect, mediated through its interaction with the cytoplasmic ATPase XcpR. microbiologyresearch.orgpsu.edu The energy provided by XcpR's ATP hydrolysis is crucial for the polymerization of pseudopilins into the pseudopilus structure. microbiologyresearch.orgpsu.edunih.gov By anchoring XcpR to the inner membrane and the T2SS machinery, XcpY ensures that the ATPase is correctly positioned to energize pseudopilus biogenesis. frontiersin.orgnih.gov
Coordination with Pseudopilin Components
Although XcpY is not a pseudopilin, it is thought to be involved in coordinating the activity of the ATPase with the pseudopilins. Studies on homologous proteins in Vibrio cholerae (EpsL, the XcpY homolog, and EpsG, the major pseudopilin homolog) suggest that EpsL interacts with EpsG, providing a link between the pseudopilus and the ATPase. nih.govumich.edu This interaction may be crucial for transferring the energy required for pseudopilus assembly or disassembly. nih.gov While direct interaction between Pseudomonas aeruginosa XcpY and pseudopilins like XcpT requires further detailed investigation, the conserved nature of the T2SS suggests a similar coordinating role.
Facilitation of Energy Transduction within the T2SS
A critical function of XcpY is its role in facilitating energy transduction, linking the cytoplasmic ATPase XcpR to the periplasmic components of the T2SS and potentially contributing to the conversion of chemical energy into mechanical work. researchgate.netuu.nlrcsb.org
Linking Cytoplasmic ATPases (XcpR) to Periplasmic Machinery
XcpY is essential for anchoring the cytoplasmic ATPase XcpR to the inner face of the cytoplasmic membrane. frontiersin.orgresearchgate.netnih.gov In the absence of XcpY, XcpR remains cytosolic. frontiersin.org This interaction is crucial for positioning XcpR within the inner membrane platform, allowing it to interact with and energize the periplasmic components, particularly during pseudopilus extension. frontiersin.orgnih.govpsu.edu The interaction between XcpR and the cytoplasmic domain of XcpY is well-established and appears to be conserved across different bacterial species with T2SS. nih.govresearchgate.net
Potential Role in Conversion of Chemical to Mechanical Energy
XcpY is considered a strong candidate for playing a major role in the conversion of chemical energy derived from ATP hydrolysis by XcpR into mechanical energy utilized in the secretion process. researchgate.netuu.nl While the precise mechanism is still under investigation, it is hypothesized that conformational changes in XcpY, triggered by the interaction with the energized XcpR, could be transmitted to the periplasmic components, driving pseudopilus dynamics and substrate secretion. Studies on the Dickeya dadantii homologs (OutL and OutE) have shown that the interaction between the cytoplasmic domains results in a conformational change in the periplasmic domain of OutL (the XcpY homolog), supporting this potential role in energy transduction. nih.govumich.edu The periplasmic domain of XcpY itself has been shown to form dimers and potentially adopt multiple oligomeric states, which could be relevant to its dynamic role in the T2SS apparatus and energy transfer. rcsb.org
Data Table: Key Interactions and Roles of XcpY
| Interacting Protein | Location | Role in T2SS | Research Support |
| XcpR (ATPase) | Cytoplasm/Inner Membrane | Anchoring XcpR to inner membrane; facilitating energy transduction | frontiersin.orgresearchgate.netnih.govresearchgate.net |
| XcpS | Inner Membrane | Forms part of the stable inner membrane platform complex with XcpY and XcpZ; potentially involved in retaining XcpY and XcpR at the pole | plos.orgoup.comuu.nlpsu.edu |
| XcpZ | Inner Membrane | Forms a stable functional unit with XcpY; interaction influenced by XcpP | core.ac.ukoup.com |
| Pseudopilins (e.g., XcpT) | Inner Membrane/Periplasm | Indirectly involved in their assembly via XcpR; potential coordination/linking role | microbiologyresearch.orgpsu.edunih.gov |
| XcpP | Inner/Outer Membrane | Modulates the stability of the XcpYZ complex | oup.com |
Genetic Context and Regulation of Xcpy Expression
Genomic Organization of xcpY
The gene encoding the XcpY protein, xcpY, is situated within a specific gene cluster that is essential for the assembly and function of the T2SS.
The xcp genes, which encode the components of the T2SS in Pseudomonas aeruginosa, are located in the 40-minute region of the chromosome. The majority of these genes, including xcpY, are organized into a polycistronic operon known as the xcpP-Z operon. This operon is divergently transcribed from another smaller operon, xcpP-Q. This genomic arrangement allows for the coordinated expression of multiple T2SS components.
The xcpP-Z operon houses a suite of genes whose products form the structural and functional core of the T2SS apparatus. The co-transcription of xcpY with other xcp genes, such as xcpZ, ensures that the constituent proteins of the secretion machinery are synthesized in a coordinated manner. This is crucial for the proper assembly of the multi-protein complex that spans the inner and outer membranes of the bacterium. The divergent orientation of the xcpP-Q and xcpP-Z operons suggests a shared regulatory region, allowing for common control over the expression of all the necessary components for a functional secretion system.
Transcriptional Regulation of xcpY and the xcp Operon
The transcription of the xcp operon, and consequently the expression of xcpY, is not constitutive but is instead modulated by complex regulatory networks that respond to environmental cues, most notably bacterial population density.
The expression of the xcp secretion system is under the control of the quorum-sensing (QS) circuitry of P. aeruginosa. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to their population density. In P. aeruginosa, the hierarchical QS systems, particularly the las system, play a role in regulating virulence factor production and the machinery for their secretion.
Research has identified the promoter region of the xcpP-Z operon as a direct target of the LasR transcriptional regulator. LasR, in complex with its autoinducer molecule, binds to specific DNA sequences known as las-rhl boxes within the promoter regions of target genes, thereby activating their transcription. The presence of such a binding site upstream of the xcpP-Z operon provides a direct molecular link between the QS system and the production of the T2SS, including the this compound. This regulation is also described as being growth-phase dependent, which is a characteristic feature of quorum-sensing controlled genes, ensuring that the secretion machinery is produced when the bacterial population is dense enough to mount an effective and coordinated release of virulence factors.
Post-Transcriptional and Post-Translational Regulation
Beyond transcriptional control, the stability and functionality of the this compound are subject to regulation at the post-translational level, primarily through its interactions with other components of the T2SS.
Impact of Stoichiometric Ratios on XcpY Functionality
The functionality of the Xcp secreton is critically dependent on the correct stoichiometric ratios of its protein components. Imbalances in these ratios can lead to improper assembly and compromised secretion efficiency. XcpY is known to form a stable subcomplex with XcpZ, which can then associate with XcpR and XcpS, and transiently interact with XcpP. This step-wise assembly underscores the importance of the relative abundance of each component for the formation of a functional secreton.
While specific quantitative data on the stoichiometry of XcpY within the fully assembled T2SS is limited, research on the broader architecture of the system provides some insights. For instance, it has been proposed that 12 molecules of the periplasmic domain of XcpP form a ring-like structure around the XcpQ secretin, creating a heterodimeric interaction. This highlights the defined and organized nature of the secreton's assembly.
The functional consequences of altered stoichiometric ratios of Xcp proteins have not been extensively detailed in the scientific literature. However, it can be inferred that deviations from the optimal ratios would disrupt the formation of the necessary subcomplexes, leading to a non-functional or inefficient secretion apparatus. For example, an insufficient amount of XcpY relative to XcpZ could hinder the formation of their stable subcomplex, which is a critical step in the assembly of the inner membrane platform of the secreton. Conversely, an overabundance of XcpY without a corresponding increase in its binding partners could lead to non-productive interactions or aggregation, potentially interfering with other cellular processes.
Further research employing quantitative proteomics and targeted manipulation of gene expression levels is necessary to fully understand the precise stoichiometry of XcpY within the T2SS and to delineate the specific functional impacts of stoichiometric imbalances.
Interactive Data Table: Components of the Xcp System Mentioned in this Article
| Compound Name | Abbreviation | Function in T2SS |
| This compound | XcpY | Forms a stable subcomplex with XcpZ |
| XcpZ protein | XcpZ | Forms a stable subcomplex with XcpY |
| XcpR protein | XcpR | Part of the xcpR-Z operon; ATPase |
| XcpS protein | XcpS | Interacts with the XcpYZ subcomplex |
| XcpP protein | XcpP | Transiently interacts with the XcpYZ subcomplex |
| XcpQ protein | XcpQ | Forms the outer membrane secretin |
Structural Insights into Xcpy Protein and Its Interactions
Oligomerization State of XcpY Protein
The oligomerization state of a protein, such as XcpY, plays a significant role in modulating its function and its ability to integrate into larger protein complexes. refeyn.com
While extensive direct evidence specifically proving XcpY homodimerization is not as widely documented as for some other T2SS constituents, studies on functionally analogous proteins in different bacterial species offer relevant insights. For example, the periplasmic ferredoxin-like domain of GspL, the homologue of XcpY in Pseudomonas aeruginosa, has been observed to form a dimer stabilized by hydrophobic interactions. researchgate.net This mode of dimerization appears to be conserved across the GspL protein family. researchgate.net Although this observation pertains specifically to the periplasmic domain, it suggests a potential for self-association within the complete this compound structure.
Research indicates that proteins within the T2SS, including the homologs of GspL/XcpY, are likely to exist in various oligomeric states, reflecting their dynamic involvement in the secretion machinery. researchgate.netdntb.gov.ua For instance, a tetrameric form of the entire periplasmic segment of GspL has been identified, suggesting that XcpY might adopt configurations beyond a simple dimer. researchgate.netresearchgate.net The capacity to form diverse oligomeric states could be crucial for the dynamic assembly and functional transitions of the T2SS.
Structural Characterization of XcpY Domains
XcpY is composed of distinct periplasmic and transmembrane domains, each contributing uniquely to its localization and functional role within the inner membrane.
XcpY is an inner membrane protein anchored by a single transmembrane segment. nih.govasm.org Topological studies have established that XcpY exhibits an Nin-Cout topology, with its N-terminus situated in the cytoplasm and its C-terminus, which encompasses the periplasmic domain, facing the periplasm. asm.org The cytoplasmic domain is relatively large, in contrast to the shorter periplasmic domain. nih.govnih.gov Crystal structures of the periplasmic domain of XcpY from Pseudomonas aeruginosa (e.g., PDB entries 6GHU and 5N7L) have been determined, providing high-resolution structural details of this region. rcsb.orgebi.ac.ukpdbj.orgpdbj.org These structures reveal that the periplasmic domain adopts a ferredoxin-like fold. rcsb.org The periplasmic domain of XcpY/GspL has also been noted for its structural similarity to proteins containing Per-Arnt-Sim (PAS) domains, which are known to be involved in signaling and transmembrane signal transduction processes. nih.gov
Key data from the crystal structure of the periplasmic domain of XcpY (PDB: 6GHU) are summarized below:
| Property | Value |
| Method | X-RAY DIFFRACTION rcsb.org |
| Resolution | 2.00 Å rcsb.org |
| Total Structure Weight | 16 kDa rcsb.org |
| Modelled Residue Count | 156 rcsb.org |
| Unique protein chains | 1 rcsb.org |
The transmembrane domain of XcpY is situated approximately between residues 234 and 254. asm.org This segment serves to anchor the protein within the inner membrane, correctly positioning the cytoplasmic and periplasmic domains for their interactions with other components of the T2SS. nih.govasm.org
Complex Structures with Interacting Proteins
XcpY functions as an integral part of a larger multiprotein assembly, and its interactions with other T2SS components are vital for the proper assembly and activity of the secreton.
Co-purification and crosslinking studies have been invaluable in identifying proteins that interact with XcpY and in elucidating the organizational architecture of the T2SS complex. XcpY has been shown to interact with several other Xcp proteins, including XcpR and XcpZ. nih.govoup.comoup.comnih.govnih.gov
Studies have demonstrated a mutual stabilization effect between XcpY and XcpZ, providing strong evidence for a direct interaction between these two inner membrane proteins within the functional secretory apparatus. nih.govnih.gov This interaction is considered important for the assembly of the secreton. nih.govnih.gov Co-immunoprecipitation and co-purification experiments have validated the interaction between XcpY and XcpZ in P. aeruginosa and in homologous systems found in other bacteria. nih.gov Utilizing a His-tagged XcpZ as a capture molecule in co-purification assays, XcpY and XcpZ were found to be associated, forming a stable functional unit within the P. aeruginosa secreton. oup.comoup.com
Furthermore, XcpY has been shown to interact with XcpR, which is a cytoplasmic ATPase. oup.comoup.comnih.gov XcpY is indispensable for the proper anchoring of XcpR to the inner face of the cytoplasmic membrane; in the absence of XcpY, XcpR remains in the cytoplasm. nih.govresearchgate.net This interaction is critical for the association of XcpR with the cytoplasmic membrane. nih.gov Co-purification studies have also suggested that the XcpYZ subcomplex can interact with XcpR and XcpS, leading to the formation of a larger XcpRSYZ complex. oup.comoup.com
Crosslinking studies offer additional evidence regarding the spatial proximity and interaction between proteins within the T2SS. Chemical crosslinking, a technique that forms covalent bonds between proteins in close proximity, has been employed to study protein-protein interactions within protein complexes. nih.govnih.gov While specific crosslinking data directly detailing interactions involving XcpY were not extensively provided in the search results, this methodology is commonly used to investigate the architecture of bacterial secretion systems and their constituent subcomplexes, including those involving XcpY and its interaction partners such as XcpZ and XcpR. uu.nlresearchgate.net
The interaction between XcpY and XcpZ involves specific periplasmic domains of XcpZ. nih.gov One particular region of XcpZ, located between the end of its transmembrane domain and the beginning of its periplasmic domain, requires the presence of XcpP to facilitate XcpY stabilization, indicating a complex interplay among these components. oup.comoup.com The presence of the secreted effector protein can also influence the interaction network of the T2SS assembly platform, leading to an increased affinity between XcpY and XcpZ. nih.gov
Collectively, these studies underscore the central role of XcpY as an inner membrane protein that bridges interactions between cytoplasmic components like XcpR and periplasmic components like XcpZ, thereby facilitating the assembly and operational efficiency of the T2SS machinery.
| Interacting Protein | Evidence Type | Notes |
| XcpZ | Mutual stabilization, Co-purification nih.govoup.comoup.comnih.gov | Forms a stable XcpYZ subcomplex. oup.comoup.com Interaction involves specific XcpZ domains. nih.gov |
| XcpR | Membrane association, Co-purification oup.comoup.comnih.govresearchgate.net | XcpY is essential for anchoring XcpR to the inner membrane. nih.govresearchgate.net |
| XcpS | Co-purification oup.comoup.com | Forms a larger XcpRSYZ complex. oup.comoup.com |
| XcpP | Modulatory effect on XcpY-XcpZ interaction oup.comoup.com | May transiently interact with the XcpYZ subcomplex. oup.comoup.com |
Structural Models of XcpYZ and XcpRSYZ Subcomplexes
Research into the Pseudomonas aeruginosa T2SS, also referred to as the Xcp system, has revealed the existence of stable subcomplexes within the inner membrane platform. The XcpYZ subcomplex has been identified as a particularly stable functional unit of the secreton oup.comoup.com. This association between XcpY and XcpZ (GspM) is considered potentially crucial for the initial steps of T2SS assembly oup.com. Studies involving co-purification experiments using His-tagged XcpZ as bait demonstrated the association of XcpY and XcpZ oup.comresearchgate.net.
Further investigations have led to the isolation of a native inner membrane subcomplex containing XcpR, XcpS, XcpY, and XcpZ, referred to as the XcpRSYZ complex oup.comoup.com. This larger subcomplex highlights the interconnected nature of the inner membrane platform components. While XcpP was not found to be strongly associated with the isolated XcpYZ complex, evidence suggests it can transiently interact with XcpYZ in vivo oup.comoup.com. The identification of distinct periplasmic domains in XcpZ required for XcpY stabilization, and a region requiring XcpP for this stabilization, supports the notion of an XcpPYZ subcomplex nih.gov. This suggests a dynamic assembly process involving the association of preformed subcomplexes plos.org.
The periplasmic regions of XcpY/GspL and XcpZ/GspM are predicted to adopt ferredoxin-like folds and interact with each other via both their transmembrane and periplasmic regions plos.org. Additionally, both XcpY/GspL and XcpZ/GspM likely interact with the periplasmic region of XcpC/GspC plos.org. The GspLM complex has been shown to exist as a dimer of dimers and exhibits high-affinity binding to the T2SS ATPase, GspE (XcpR) biorxiv.org. This suggests that the GspELM complex (equivalent to XcpRYZ) should be considered a key subassembly for T2SS biogenesis biorxiv.org.
Comparative Structural Biology of XcpY Homologs (GspL)
XcpY is a member of the GspL protein family, which are essential inner membrane components of the T2SS found in many Gram-negative bacteria ebi.ac.ukcam.ac.uk. These homologs share a similar architecture, typically featuring an N-terminal cytoplasmic domain, a transmembrane helix, and a C-terminal periplasmic domain nih.gov.
The periplasmic domain of XcpY/GspL presents structural homology with proteins containing the Per-Arnt-Sim (PAS) domain nih.gov. PAS domains are known to be involved in signaling and transmembrane signal transduction nih.gov. This structural feature supports a potential sensing role for GspL within the T2SS nih.gov.
The cytoplasmic domain of GspL interacts with the cytoplasmic ATPase GspE (XcpR), which provides the energy for pseudopilus assembly rcsb.orgnih.govnih.gov. The crystal structure of the Vibrio vulnificus GspE-GspL cytoplasmic domain complex has been solved, revealing an extensive interface between the N1 domain of GspE and the cytoplasmic domain of GspL rcsb.org. This interaction confirms GspL's role in recruiting the ATPase to the inner membrane platform rcsb.orgnih.gov.
The periplasmic ferredoxin-like domain of GspL has been shown to form a dimer stabilized by hydrophobic interactions cam.ac.uk. This dimerization mode appears conserved across the GspL family, as it is also observed in GspL from Vibrio parahaemolyticus cam.ac.uk. Furthermore, the complete periplasmic segment of GspL may adopt multiple oligomeric states, including a tetrameric form, suggesting a dynamic role in the T2SS apparatus cam.ac.uk.
Conserved Structural Features Across T2SS Components
Despite species-specific variations, several structural features are conserved across T2SS components, reflecting their common evolutionary origin and functional requirements. The T2SS secretins (GspD/XcpQ), forming the outer membrane pore, are large homomultimers, typically dodecamers or pentadecamers, with a conserved C-terminal domain and multiple N-terminal domains extending into the periplasm nih.govasm.orgnih.gov. The structures of secretins from different bacterial types (Vibrio, Klebsiella, and Pseudomonas) share general features, although there are variations nih.gov.
The inner membrane platform components, including GspC, GspL, GspM, and GspF, exhibit conserved domain architectures nih.gov. GspC typically has a transmembrane helix and periplasmic domains, including a homology region (HR) and sometimes a PDZ domain nih.gov. GspL and GspM are generally bitopic proteins with a transmembrane helix and a globular C-terminal periplasmic domain with a ferredoxin-like fold nih.govnih.gov. GspF is a polytopic inner membrane protein with multiple transmembrane helices and cytoplasmic domains nih.gov.
The pseudopilins (GspG-K), which assemble to form the periplasmic pseudopilus, share structural homology with type IV pilins researchgate.netnih.govoup.com. This conserved structural relationship underlies the proposed piston-like mechanism of secretion, where the extension of the pseudopilus drives substrates through the secretin channel asm.orgoup.com.
Insights from Homologous Proteins in Other Bacterial Species
Comparative studies of XcpY homologs (GspL) in other bacterial species have provided valuable insights into the conserved mechanisms and potential variations in T2SS function. For instance, PulL from Klebsiella oxytoca is a well-studied GspL homolog that is essential for pseudopilus assembly and protein secretion in this organism nih.govresearchgate.net. Structural studies of the C-terminal periplasmic domain of PulL using NMR have revealed its secondary structure nih.gov. Furthermore, the crystal structure of the PulL-PulM C-terminal domain heterocomplex from Klebsiella oxytoca has been determined, illustrating the structural complementarity and plasticity that facilitate their association within the assembly platform rcsb.orgresearchgate.net.
Studies on the Vibrio cholerae T2SS (Eps system) have also contributed significantly to our understanding of GspL function. The periplasmic domain of V. parahaemolyticus GspL (EpsL) adopts a circular permutation of the ferredoxin fold, similar to the periplasmic domain of GspM (EpsM) omu.edu.tr. Dimerization of the periplasmic domains of GspL has been observed in crystals, although the interaction site differs from that of the GspM dimer omu.edu.tr.
Methodologies for Studying Xcpy Protein
Genetic and Mutational Approaches
Genetic manipulation provides fundamental insights into the in vivo role of the XcpY protein. These approaches involve the cloning, expression, and targeted mutation of the xcpY gene.
The cloning of the xcpY gene is the initial step for many molecular studies. This process typically involves the amplification of the xcpY open reading frame from the genomic DNA of Pseudomonas aeruginosa using the polymerase chain reaction (PCR). The amplified DNA fragment is then inserted into a suitable expression vector.
For expression in P. aeruginosa, a variety of broad-host-range plasmids can be utilized. These include vectors from the pUCP, pBBR1MCS, and pME6000 series, which are capable of replicating in both Escherichia coli (for cloning and manipulation) and Pseudomonas species. For inducible expression, plasmids such as pJN105 (arabinose-inducible) or pMMB67EH (IPTG-inducible) are often employed.
For the production of recombinant this compound for biochemical studies, the xcpY gene is frequently cloned into E. coli expression vectors, such as the pET series. These vectors place the gene under the control of a strong T7 promoter, allowing for high-level protein expression in an appropriate E. coli host strain like BL21(DE3). The cloning process often involves the incorporation of restriction enzyme sites into the PCR primers to facilitate directional ligation into the multiple cloning site of the expression vector.
| Vector Series | Host Organism | Key Features |
|---|---|---|
| pUCP, pBBR1MCS, pME6000 | Pseudomonas aeruginosa, E. coli | Broad-host-range, shuttle vectors |
| pJN105 | Pseudomonas aeruginosa | Arabinose-inducible promoter |
| pMMB67EH | Pseudomonas aeruginosa | IPTG-inducible promoter |
| pET series | E. coli | High-level expression under T7 promoter |
To understand the function of XcpY, researchers often create mutants, particularly deletion mutants, and analyze the resulting phenotype. In P. aeruginosa, unmarked gene deletions are commonly generated using a two-step allelic exchange strategy. This method involves creating a suicide vector that cannot replicate in P. aeruginosa. This vector carries the upstream and downstream flanking regions of the xcpY gene, but not the gene itself. Through homologous recombination, the chromosomal copy of xcpY is replaced with the engineered deletion. This process allows for the creation of a clean, in-frame deletion of the xcpY gene, avoiding polar effects on downstream genes in the operon.
Another approach is the use of PCR overlap extension to generate a deletion cassette that can be introduced into the bacterial chromosome. Transposon insertion mutagenesis has also been used to create mutations within the xcp operon, which can sometimes include insertions within the xcpY gene.
The creation of an xcpY mutant would be expected to disrupt the T2SS, leading to a defect in the secretion of extracellular proteins. Phenotypic analysis of such a mutant would likely show a loss of activities associated with secreted enzymes like elastase and phospholipase C.
Complementation assays are performed to confirm that the observed phenotype of a mutant is indeed due to the inactivation of the gene of interest and not to unintended secondary mutations. In the case of an xcpY deletion mutant, a complementation experiment would involve introducing a plasmid carrying a wild-type copy of the xcpY gene into the mutant strain.
If the plasmid-borne xcpY restores the wild-type phenotype (e.g., restores protein secretion), it confirms that the loss of XcpY function was responsible for the mutant phenotype. These assays have been successfully used to study the function of various components of the xcp system in P. aeruginosa. For example, complementation of a large deletion mutant spanning the xcpP to xcpZ genes with plasmids carrying subsets of these genes has been used to dissect the roles of individual Xcp proteins.
Biochemical and Biophysical Techniques
Biochemical and biophysical approaches are essential for characterizing the this compound itself, including its expression, purification, and subcellular location.
To study the biochemical properties of XcpY, it is often necessary to produce and purify the protein in a recombinant form. A common strategy is to express XcpY as a fusion protein with an affinity tag, such as a polyhistidine (His) tag. The xcpY gene is cloned into an expression vector (e.g., a pET vector) that adds a His-tag to either the N- or C-terminus of the protein.
The His-tagged XcpY is then overexpressed in E. coli. The bacterial cells are harvested and lysed, and the resulting lysate is subjected to immobilized metal affinity chromatography (IMAC). In IMAC, the His-tagged protein binds to a resin containing chelated divalent metal ions, typically nickel (Ni-NTA) or cobalt. After washing away unbound proteins, the purified His-tagged XcpY is eluted from the resin using a high concentration of imidazole (B134444) or by lowering the pH.
Purification can be performed under native conditions to preserve the protein's structure and function, or under denaturing conditions if the protein is expressed in insoluble inclusion bodies. If purified under denaturing conditions, the protein may need to be refolded to regain its native conformation. The purity of the protein is typically assessed by SDS-PAGE. Co-purification experiments using a His-tagged bait protein have been instrumental in identifying protein-protein interactions within the Xcp system, such as the interaction between XcpY and a His-tagged XcpZ.
| Step | Description |
|---|---|
| 1. Expression | Overexpression of His-tagged XcpY in E. coli. |
| 2. Lysis | Disruption of bacterial cells to release the protein. |
| 3. Binding | Application of the cell lysate to an IMAC resin (e.g., Ni-NTA). |
| 4. Washing | Removal of non-specifically bound proteins from the resin. |
| 5. Elution | Release of the purified His-tagged XcpY from the resin. |
Determining the subcellular localization of XcpY is crucial for understanding its role in the T2SS, which spans the inner and outer membranes of Gram-negative bacteria. Subcellular fractionation is a technique used to separate a cell into its constituent parts, such as the cytoplasm, periplasm, inner membrane, and outer membrane.
For P. aeruginosa, a typical fractionation protocol begins with the enzymatic digestion of the cell wall to generate spheroplasts. The spheroplasts are then lysed, and the different cellular compartments are separated by differential centrifugation. The inner and outer membranes can be further separated by sucrose (B13894) density gradient centrifugation. The protein content of each fraction is then analyzed, often by Western blotting using an antibody specific to XcpY, to determine the compartment in which the protein resides. Such studies have shown that components of the Xcp system are localized to the cell envelope, with some proteins, like XcpA, being integral inner membrane proteins.
SDS-PAGE and Immunoblotting (Western Blotting)
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and immunoblotting are fundamental techniques used to separate and identify proteins, respectively. In the context of the this compound from Pseudomonas aeruginosa, these methods have been instrumental in its detection and characterization.
SDS-PAGE separates proteins based on their molecular weight. When cellular proteins from P. aeruginosa are subjected to SDS-PAGE, XcpY can be visualized as a distinct band. For instance, in studies investigating the effects of a truncated form of XcpY, immunoblotting with an anti-XcpY serum successfully detected both the full-length this compound and its truncated version, denoted as XcpY N, in cellular protein samples separated by SDS-PAGE. researchgate.net This demonstrates the utility of these techniques in identifying different forms of the this compound.
Immunoblotting, or Western blotting, provides specificity by using antibodies that recognize and bind to the target protein. Researchers have utilized polyclonal antisera raised against XcpY to probe its levels under various experimental conditions. nih.gov For example, when investigating the formation of the type II pseudopilus in P. aeruginosa, the levels of XcpY were monitored by immunoblotting, which revealed that the amounts of this protein did not significantly change under the conditions that favored pseudopilus formation. nih.gov This highlights the role of immunoblotting in quantitatively assessing the expression levels of XcpY in response to different cellular states.
The specificity of the anti-XcpY antibodies is crucial for distinguishing it from other cellular proteins. In experiments where the expression of other components of the Xcp secretion machinery was altered, immunoblotting with specific antisera allowed for the independent detection of XcpY and other proteins like XcpR. researchgate.net
| Technique | Application | Key Findings | References |
|---|---|---|---|
| SDS-PAGE | Separation of cellular proteins from Pseudomonas aeruginosa. | Allows for the resolution of XcpY from other cellular proteins based on molecular weight. | researchgate.netnih.gov |
| Immunoblotting (Western Blotting) | Detection of full-length and truncated forms of XcpY. | Anti-XcpY serum specifically identifies both XcpY and its truncated form (XcpY N). | researchgate.net |
| Immunoblotting (Western Blotting) | Monitoring this compound levels. | This compound levels were found to be stable under conditions promoting type II pseudopilus formation. | nih.gov |
Co-purification and Affinity Purification
Co-purification and affinity purification are powerful techniques for identifying protein-protein interactions and isolating protein complexes. These methods have been pivotal in elucidating the interactions of XcpY within the Type II Secretion System (T2SS) of Pseudomonas aeruginosa.
A key finding from co-purification studies is the direct interaction between XcpY and XcpZ. By utilizing a His-tagged version of XcpZ as bait, researchers were able to co-purify XcpY, demonstrating that these two proteins form a stable subcomplex. oup.com This interaction is significant as it points to the formation of a core functional unit within the T2SS machinery.
Further investigations revealed that this XcpY-XcpZ interaction is modulated by another T2SS component, XcpP. In the presence of XcpP, the amount of XcpY that co-purified with His-tagged XcpZ was significantly increased, suggesting that XcpP strengthens or stabilizes the association between XcpY and XcpZ. oup.com This indicates a more intricate assembly process where XcpP plays a crucial role in the formation of a larger inner membrane subcomplex. These findings have led to the isolation of a native inner membrane complex containing XcpR, XcpS, XcpY, and XcpZ, further defining the architecture of the T2SS. oup.com
Tandem Affinity Purification (TAP) is an advanced affinity purification method that involves fusing a dual tag to a protein of interest, allowing for a two-step purification process that significantly reduces background contaminants. cuni.czmpg.de While specific applications of TAP directly on XcpY are not detailed in the provided search results, this technique is highly applicable for isolating XcpY-containing complexes under native conditions to identify both stable and transient interaction partners with high confidence. roepmanlab.comnih.gov
| Bait Protein | Prey Protein(s) | Key Finding | Reference |
|---|---|---|---|
| His-tagged XcpZ | XcpY | Demonstrates a direct and stable interaction, forming an XcpY-XcpZ subcomplex. | oup.com |
| His-tagged XcpZ (in the presence of XcpP) | XcpY | The interaction between XcpY and XcpZ is significantly enhanced, indicating a role for XcpP in complex stabilization. | oup.com |
Computational and Bioinformatics Analyses
Sequence Analysis and Homology Prediction
Computational and bioinformatics analyses are essential first steps in characterizing a protein like XcpY. These in silico methods leverage the vast amount of available biological sequence data to predict a protein's structure, function, and evolutionary relationships.
Sequence Analysis involves the use of various software tools to examine the primary amino acid sequence of a protein. sanfordhealth.orgijcrt.org Programs like those available through the MPI Bioinformatics Toolkit can be used to predict various features directly from the XcpY sequence. nih.govmpg.de These features can include its molecular weight, isoelectric point, transmembrane domains, and potential post-translational modification sites. Such analyses provide foundational information that can guide subsequent experimental studies.
Homology Prediction , also known as comparative modeling, is a powerful technique for predicting the three-dimensional structure of a protein based on its sequence similarity to proteins with known structures. wikipedia.orgnih.gov The principle behind this method is that proteins with similar sequences tend to fold into similar three-dimensional structures. The process typically involves:
Searching protein structure databases (like the Protein Data Bank or PDB) for proteins with sequences homologous to XcpY.
Selecting the best template structure(s) based on sequence identity and other quality metrics.
Aligning the XcpY sequence with the template sequence(s).
Building a 3D model of XcpY based on the template's structure.
Evaluating the quality and refining the model. youtube.com
Membrane Topology Prediction
Predicting the membrane topology of a protein is fundamental to understanding its function, especially for proteins embedded in the cell membrane. For XcpY, both computational prediction methods and experimental validation have been employed to determine its arrangement within the inner bacterial membrane.
Early studies on the Xcp proteins in Pseudomonas aeruginosa utilized computer algorithms to predict the presence of transmembrane segments. These predictions were subsequently confirmed and refined through experimental approaches, such as creating gene fusions with reporter proteins like alkaline phosphatase (PhoA) and beta-lactamase (BlaM). These experiments have demonstrated that XcpY is a bitopic (single-pass) inner membrane protein. nih.govuniprot.org It possesses a large N-terminal domain located in the cytoplasm, a single transmembrane helix that anchors it to the inner membrane, and a C-terminal domain that extends into the periplasmic space. nih.govuniprot.org This "N(in)-C(out)" topology is critical for its function in bridging the cytoplasmic and periplasmic components of the T2SS. nih.govuniprot.org
The following table summarizes the key features of XcpY's membrane topology based on these findings:
| Feature | Description | Reference |
| Protein Type | Bitopic (single-pass) inner membrane protein | nih.govuniprot.org |
| Transmembrane Segments | One | uniprot.org |
| N-terminus Location | Cytoplasm | nih.govuniprot.org |
| C-terminus Location | Periplasm | nih.govuniprot.org |
Protein-Protein Interaction Prediction and Network Analysis
Computational prediction methods, which analyze factors like gene co-occurrence, domain fusion events, and sequence co-evolution, can suggest potential protein-protein interactions. These predictions are then often validated using experimental techniques. In the case of XcpY and its homologs (GspL), a number of direct interactions have been confirmed through biochemical and biophysical methods, including co-purification, pull-down assays, and bacterial two-hybrid systems. maastrichtuniversity.nlebi.ac.ukamanote.com
Key interaction partners of XcpY (GspL) within the T2SS assembly platform include:
XcpZ (GspM): XcpY and XcpZ are known to associate and form a stable subcomplex within the inner membrane. maastrichtuniversity.nl This interaction is crucial for the mutual stabilization of both proteins. maastrichtuniversity.nl
XcpR (GspE): The large cytoplasmic N-terminal domain of XcpY interacts with the cytoplasmic ATPase, XcpR. uniprot.org This interaction is essential for docking XcpR to the inner membrane and is a critical step in coupling ATP hydrolysis to the secretion process.
Secreted Effectors: Recent studies have shown that the periplasmic domain of XcpY can directly interact with secreted effector proteins, such as CbpD in P. aeruginosa. ebi.ac.uknih.gov This suggests a role for XcpY in recognizing and guiding substrates to the secretion channel. nih.gov
These interactions are dynamic and can be influenced by the presence of other T2SS components and secreted substrates, highlighting the complexity of the secretion process. ebi.ac.uk
Structural Modeling and Prediction
Determining the three-dimensional (3D) structure of a protein is paramount for a detailed mechanistic understanding of its function. For XcpY, a combination of experimental structure determination and computational modeling has provided significant insights.
The most direct way to obtain a 3D structure is through experimental methods like X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM). The crystal structure of the periplasmic domain of GspL (the homolog of XcpY) from P. aeruginosa has been solved. ebi.ac.uk This structure reveals that the periplasmic region consists of two domains: a membrane-proximal domain and a ferredoxin-like domain. ebi.ac.uk The ferredoxin-like domain was shown to form a dimer stabilized by hydrophobic interactions. ebi.ac.uk
In the absence of a full-length experimental structure, computational methods such as homology modeling can be used to predict the 3D structure of a protein. This technique relies on the known structure of a related homologous protein (a template) to build a model of the target protein. Given the availability of the crystal structure of its periplasmic domain, high-quality models of this region of XcpY can be generated. For the transmembrane and cytoplasmic domains, homology models could potentially be built using structures of other GspL homologs if available.
The following table summarizes the available structural information for the periplasmic domain of P. aeruginosa XcpY (GspL):
| Feature | Description | Reference |
| Experimental Structure | Crystal structure of the periplasmic domain | ebi.ac.uk |
| Domain Composition | Membrane-proximal domain and a ferredoxin-like domain | ebi.ac.uk |
| Oligomeric State | The ferredoxin-like domain forms a dimer | ebi.ac.uk |
| Fold | The ferredoxin-like domain has a rare (αββ)2 permutation of the ferredoxin fold | ebi.ac.uk |
Gene Ontology (GO) Enrichment Analysis
Gene Ontology (GO) provides a standardized vocabulary to describe the functions of genes and proteins across all organisms. GO enrichment analysis is a computational method used to determine which GO terms are over-represented in a given set of genes or proteins, providing insights into their collective biological significance.
For a single protein like XcpY, its function is described by its assigned GO terms. These annotations are typically found in databases like UniProt. While a specific GO enrichment analysis is more applicable to a list of proteins, we can examine the GO terms associated with XcpY and its fellow T2SS components to understand their functional roles.
The T2SS as a whole is associated with the GO biological process term "protein secretion by the type II secretion system". uniprot.org Proteins within this system, including XcpY, would be annotated with terms reflecting their involvement in this process. For instance, the UniProt entry for the related protein XcpX from P. aeruginosa includes the following GO annotation:
| GO Aspect | GO Term | GO ID | Evidence |
| Biological Process | protein secretion by the type II secretion system | GO:0015628 | Inferred from Curator |
This demonstrates how GO terms are used to classify the function of individual components within a larger biological system. An enrichment analysis of all the Xcp proteins would be expected to show a significant over-representation of terms related to protein transport and secretion.
Advanced Structural Biology Methods for Related Systems
While specific high-resolution structures of the entire this compound are still forthcoming, advanced structural biology techniques have been instrumental in revealing the architecture of the larger T2SS machinery in which XcpY functions.
Cryo-Electron Microscopy (Cryo-EM)
While these studies have not yet resolved the individual components of the inner membrane platform, including XcpY, at high resolution, they provide a structural framework for how the different subcomplexes of the T2SS might be arranged. Future Cryo-EM studies, potentially in combination with techniques like cryo-electron tomography on cellular lamellae, may provide a more detailed in situ view of the entire T2SS, including the arrangement of XcpY within the inner membrane platform. maastrichtuniversity.nl
X-ray Crystallography
X-ray crystallography is a high-resolution structural technique that has been successfully applied to several components of the T2SS, providing atomic-level details of their structure. As mentioned previously, the crystal structure of the periplasmic domain of GspL (XcpY) from P. aeruginosa has been determined. ebi.ac.uk
This structural work revealed important details about the dimerization of the ferredoxin-like domain and provided insights into its potential plasticity. ebi.ac.uk Such high-resolution structural information is invaluable for understanding the specific molecular interactions that govern the function of XcpY, including its interactions with other T2SS components and with secreted substrates. The crystal structure can also serve as a robust template for computational modeling and for designing experiments to probe the structure-function relationships of the protein. ebi.ac.uk
Broader Implications and Future Research Directions
XcpY Protein as a Model for Inner Membrane Protein Dynamics in Secretion
The this compound serves as an excellent model for investigating the dynamics of inner membrane proteins within secretion systems. As a bitopic inner membrane protein with a significant periplasmic domain, XcpY is centrally involved in the organization and function of the T2SS. uniprot.orgnih.gov It is a bifunctional component that plays a crucial role in anchoring the ATPase XcpR to the cytoplasmic side of the inner membrane, a critical step for energizing the secretion process. oup.comfrontiersin.orgmicrobiologyresearch.org In the absence of XcpY, XcpR remains in the cytosol, halting secretion. frontiersin.org
Furthermore, XcpY forms a highly stable subcomplex with another inner membrane protein, XcpZ. oup.com This XcpY-XcpZ unit appears to be a core functional building block of the secretion apparatus. oup.com This stable interaction, which involves mutual stabilization of the two proteins, is modulated by another T2SS component, XcpP. oup.com The XcpY-XcpZ complex also associates with XcpR and the polytopic inner membrane protein XcpS to form a larger inner membrane platform subcomplex, XcpRSYZ. oup.comuniprot.org
The dynamic interplay between XcpY and its binding partners within the inner membrane platform is fundamental to the entire secretion process. nih.govfiu.edu This platform acts as the nexus of the T2SS, communicating with the cytoplasmic ATPase, the periplasmic pseudopilus, and the outer membrane complex. nih.govfiu.edu Studying the conformational changes and interactions of XcpY within this platform can provide a deeper understanding of how signals are transduced from the cytoplasm to the periplasm to drive secretion, making it a valuable model system for inner membrane protein dynamics.
Mechanistic Understanding of T2SS Assembly and Substrate Translocation
A thorough understanding of XcpY's function is integral to deciphering the complete mechanism of T2SS assembly and substrate translocation. The assembly of the T2SS is a complex process involving 12 to 15 different proteins. nih.gov The inner membrane platform, including XcpY, is central to this assembly. It serves as the foundation upon which the pseudopilus, a pilus-like structure that acts as a piston to push secreted proteins through the outer membrane, is built. microbiologyresearch.orgnih.gov
The interaction of XcpY with the ATPase XcpR is critical for providing the energy required for the assembly of the pseudopilus. microbiologyresearch.orguniprot.org The inner membrane complex is thought to play a key role in converting the conformational changes induced by ATP hydrolysis in XcpR into the physical extension of the pseudopilus. nih.govfiu.edu This piston-like mechanism then drives the translocation of folded exoproteins from the periplasm across the outer membrane channel, which is formed by the secretin protein XcpQ. nih.govnih.gov
While the general model of a pseudopilus piston is prevalent, the precise molecular details of how XcpY and the inner membrane platform orchestrate this process remain an active area of research. nih.govnih.gov The specific interactions between the inner membrane platform and the base of the pseudopilus, and how these interactions are regulated to control pseudopilus elongation and retraction, are key questions where the study of XcpY is paramount.
Unexplored Aspects of XcpY Post-Translational Modifications
Post-translational modifications (PTMs) are crucial regulatory mechanisms that affect nearly all aspects of a protein's function, including its activity, localization, and interactions with other molecules. researchgate.netnih.gov PTMs can involve the addition of various chemical groups, such as phosphates, acetyl groups, or ubiquitin, to amino acid side chains. nih.govnih.gov Despite their importance, the specific post-translational modifications of the this compound have not been extensively studied, representing a significant gap in our understanding of T2SS regulation.
Investigating potential PTMs of XcpY could reveal novel mechanisms for controlling the T2SS. For instance, phosphorylation or other modifications of XcpY's cytoplasmic or periplasmic domains could modulate its interaction with XcpR, XcpZ, or other components, thereby regulating the assembly or activity of the secretion apparatus. Given that PTMs are known to be critical in a wide range of cellular processes, it is highly probable that they play a role in the sophisticated regulation of bacterial protein secretion. researchgate.net Identifying and characterizing these modifications on XcpY is a key unexplored area that could provide new insights into the intricate control of the T2SS.
Future Directions in Structural and Functional Characterization of XcpY
While significant progress has been made, several avenues for future research will be critical for a complete structural and functional characterization of XcpY.
Key future directions include:
High-Resolution Structural Studies: Obtaining high-resolution atomic structures of XcpY, both individually and in complex with its interaction partners (XcpZ, XcpR, and XcpS), is a primary goal. Techniques such as X-ray crystallography and cryo-electron microscopy could reveal the precise molecular interfaces and conformational states of these complexes.
In-depth Functional and Dynamic Analyses: Advanced biophysical and biochemical techniques are needed to probe the dynamics of XcpY's interactions in a membrane environment. Methods like Förster resonance energy transfer (FRET) could be used to measure real-time conformational changes within the inner membrane platform in living cells. nih.gov
Computational Modeling: Molecular dynamics simulations can provide valuable insights into the behavior of XcpY within the lipid bilayer and its interactions with other T2SS components. mdpi.comiccs-meeting.org Coarse-grained models could be employed to simulate the dynamics of the entire inner membrane platform over longer timescales. mdpi.com
Investigation of Post-Translational Modifications: As highlighted previously, a focused effort to identify and characterize PTMs on XcpY using mass spectrometry-based proteomics is essential. nih.gov Subsequent functional studies would then be needed to determine the impact of these modifications on T2SS function.
Substrate Recognition Role: While substrate recognition is thought to occur in the periplasm, it is important to investigate whether XcpY or the inner membrane platform has any role, direct or indirect, in the selection or engagement of substrates for secretion. nih.gov
By pursuing these research directions, a more comprehensive and detailed picture of XcpY's critical role in the Type II Secretion System will emerge, enhancing our fundamental understanding of bacterial protein secretion mechanisms.
Q & A
Q. What is the functional role of XcpY in the Type II Secretion System (T2SS)?
XcpY is an inner membrane protein critical for anchoring the ATPase XcpR to the cytoplasmic membrane, ensuring proper assembly of the T2SS machinery. It stabilizes XcpR and forms a mutual stabilization network with XcpZ, maintaining structural integrity of the secretion apparatus . Without XcpY, XcpR becomes cytosolic, disrupting secretion .
Q. How is XcpY localized within the bacterial envelope?
XcpY is an inner membrane protein, as confirmed by cell fractionation experiments using markers like NADH oxidase (inner membrane) and OprI-F porins (outer membrane). This localization is essential for its role in stabilizing membrane-associated components like XcpR .
Q. Which proteins interact directly with XcpY in the T2SS?
XcpY interacts with:
- XcpZ : Mutual stabilization ensures both proteins are retained in the inner membrane .
- XcpR : XcpY anchors XcpR to the membrane, enabling ATPase activity for secretion .
- XcpW (pseudopilus tip) : Affinity chromatography and photocrosslinking reveal interactions between XcpY’s periplasmic domain and XcpW, suggesting a role in substrate transfer .
Advanced Research Questions
Q. How can researchers experimentally validate XcpY-XcpZ mutual stabilization?
- Genetic knockout : Deletion of xcpZ reduces XcpY levels (and vice versa), detectable via immunoblotting .
- Complementation assays : Low-level expression of XcpY in xcpY mutants restores XcpZ stability and secretion function, but overexpression disrupts stoichiometry, forming inactive complexes .
- Linker insertion mutagenesis : Disrupting specific XcpZ domains destabilizes XcpY, highlighting regions critical for interaction .
Q. What methodologies resolve contradictions in XcpY stoichiometry and complex assembly?
- Titration experiments : Controlled expression of XcpY and XcpR (e.g., using inducible promoters) prevents excess free XcpY, which interferes with secretion by forming non-functional complexes .
- Cross-linking and cryo-EM : Identify transient interactions (e.g., XcpY-substrate binding) and visualize spatial arrangements within the secreton .
- Co-purification : Affinity-tagged XcpY co-elutes with XcpW and substrates, confirming direct interactions .
Q. How do researchers design fusion constructs to study XcpY topology and function?
- PhoA/BLA fusions :
- Use restriction enzymes (e.g., Sal I, Pvu II) to clone xcpY into vectors fused to alkaline phosphatase (PhoA) or β-lactamase (BLA) reporters.
- Example: XcpY-BLA (73 kDa) and XcpY-PhoA (74 kDa) confirm membrane topology and enzymatic activity in subcellular fractions .
- Differential tagging : Fluorescent tags (e.g., GFP) or epitope tags (e.g., His₆) enable localization via microscopy or immunoprecipitation .
Q. What techniques quantify XcpY’s role in substrate secretion efficiency?
- Secretome profiling : Compare extracellular protease levels (e.g., LasB) in wild-type vs. xcpY mutants using SDS-PAGE and immunoblotting .
- BIAcore analysis : Measure real-time binding kinetics between XcpY’s periplasmic domain and substrates (e.g., exoproteins) .
- Membrane fractionation : Isolate inner/outer membrane fractions to verify XcpY localization and interaction partners .
Methodological Notes
- Handling data contradictions : Discrepancies in XcpY-XcpR stoichiometry may arise from expression levels. Use quantitative Western blotting or fluorescence reporters to measure protein ratios .
- Dynamic assembly : Employ pulse-chase assays or Förster resonance energy transfer (FRET) to track real-time interactions between XcpY and partners .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
